molecular formula C16H25BO4 B14763406 2-(4-(Methoxymethoxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Methoxymethoxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14763406
M. Wt: 292.2 g/mol
InChI Key: HKHYFGVNTQSMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Methoxymethoxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention in the field of organic synthesis. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. The presence of the methoxymethoxy and dimethylphenyl groups in its structure imparts unique chemical properties that make it valuable in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methoxymethoxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methoxymethoxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Oxidation: The methoxymethoxy group can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler boronic esters.

    Substitution: The boron atom can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura reactions, with bases such as potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted phenylboronic esters, which are valuable intermediates in organic synthesis.

Scientific Research Applications

2-(4-(Methoxymethoxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 2-(4-(Methoxymethoxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. In Suzuki-Miyaura reactions, the compound acts as a boron donor, transferring its boron atom to a palladium catalyst. This process facilitates the coupling of aryl or vinyl halides with boronic esters, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the palladium catalyst and the organic substrates participating in the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid

Uniqueness

Compared to similar compounds, 2-(4-(Methoxymethoxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which includes both methoxymethoxy and dimethylphenyl groups. This combination imparts distinct reactivity and stability, making it particularly valuable in Suzuki-Miyaura cross-coupling reactions. Its ability to form stable boron-carbon bonds under mild conditions sets it apart from other boronic esters.

Properties

Molecular Formula

C16H25BO4

Molecular Weight

292.2 g/mol

IUPAC Name

2-[4-(methoxymethoxy)-3,5-dimethylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H25BO4/c1-11-8-13(9-12(2)14(11)19-10-18-7)17-20-15(3,4)16(5,6)21-17/h8-9H,10H2,1-7H3

InChI Key

HKHYFGVNTQSMPA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OCOC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.